molecular formula C22H23NO2 B13374968 N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide

N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide

Katalognummer: B13374968
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: NSUCUUIJPUCHCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and phenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism by which N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)acetamide
  • N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)butanamide

Uniqueness

N-(2-ethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide stands out due to its unique combination of functional groups and structural features

Eigenschaften

Molekularformel

C22H23NO2

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-(2-ethylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C22H23NO2/c1-4-16-7-5-6-8-21(16)23-22(24)15(2)17-9-10-19-14-20(25-3)12-11-18(19)13-17/h5-15H,4H2,1-3H3,(H,23,24)

InChI-Schlüssel

NSUCUUIJPUCHCS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.